

A Technical Guide to 11H-Benzo[b]fluorene (2,3-Benzofluorene)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Benzofluorene

Cat. No.: B165485

[Get Quote](#)

This technical guide provides a comprehensive overview of 11H-Benzo[b]fluorene, a polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed data on its chemical identity, properties, and analytical methodologies.

Chemical Identity and Synonyms

The compound commonly known as **2,3-Benzofluorene** is systematically named 11H-Benzo[b]fluorene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] It is a carbocyclic compound, meaning it is composed of four fused carbon rings.^[2]

Due to its historical and widespread use in various research contexts, 11H-Benzo[b]fluorene is also known by several synonyms. These include:

- Benzo[b]fluorene^{[1][2][3][4][5]}
- 2,3-Benzofluorene^{[1][2][3][6]}
- Isonaphthofluorene^{[2][3][7]}
- BENZ[B]FLURENE^{[2][3]}
- NSC 89263^{[3][4]}

Physicochemical Properties

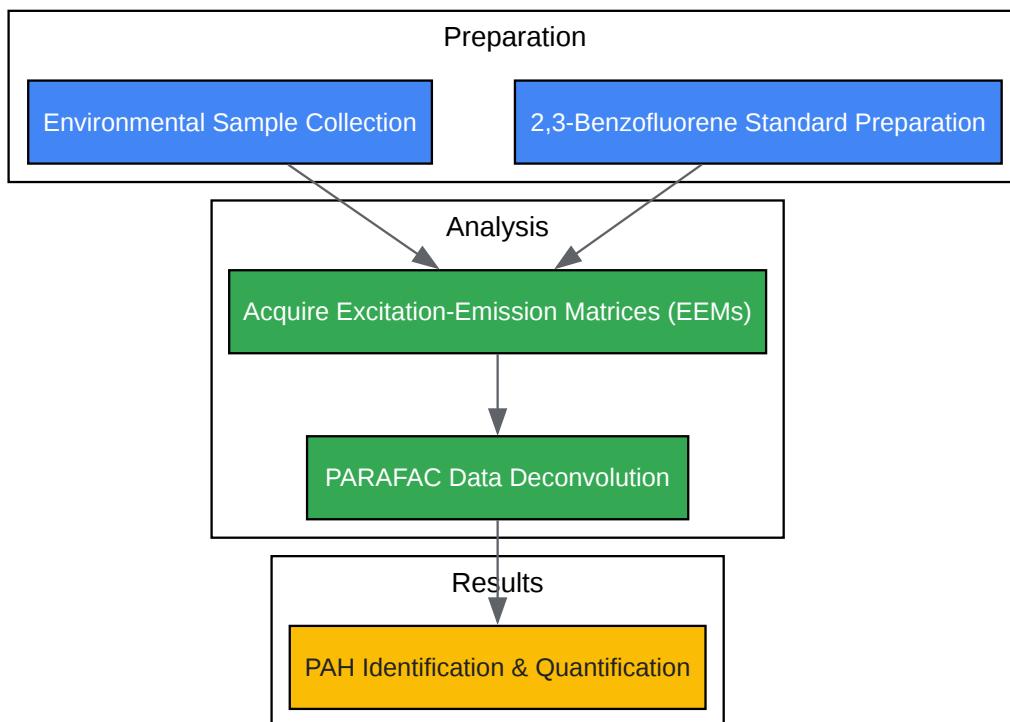
11H-Benzo[b]fluorene is a solid at room temperature, appearing as a white to yellow-green crystalline powder.^{[2][8]} It is generally insoluble in water but shows solubility in organic solvents such as methanol, benzene, toluene, and chloroform.^{[3][4][7]} A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₂	[3][4][7]
Molecular Weight	216.28 g/mol	[4][7]
CAS Number	243-17-4	[2][3][4][7]
Appearance	Almost white to yellow-green crystalline powder	[2][8]
Melting Point	211-213 °C	[2][4][7][8]
Boiling Point	402 °C	[4][5][8]
Water Solubility	4 µg/L at 25 °C	[4]
Solubility	Soluble in methanol	[4][7]
logP (Octanol/Water)	5.75 - 5.8	[4][5]
EC Number	205-952-2	[4][7]

Experimental Protocols and Applications

11H-Benzo[b]fluorene serves as a standard in several advanced analytical techniques for the detection and quantification of polycyclic aromatic hydrocarbons in complex mixtures.

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for PAH Analysis


This powerful technique is used for the sensitive and selective detection of PAHs in environmental samples.^{[2][7]} The method involves recording a series of fluorescence emission

spectra at sequentially incremented excitation wavelengths, generating a three-dimensional data matrix known as an Excitation-Emission Matrix (EEM).

Methodology:

- **Sample Preparation:** The environmental sample (e.g., water, soil extract) is appropriately diluted in a suitable solvent to minimize inner-filter effects.
- **Standard Preparation:** A series of standard solutions of 11H-Benzo[b]fluorene and other relevant PAHs are prepared at known concentrations.
- **Instrumental Analysis:** The EEMs of both the samples and standards are acquired using a spectrofluorometer. The excitation and emission wavelength ranges are selected to cover the spectral features of the target PAHs.
- **Data Analysis:** The resulting complex EEMs are often analyzed using chemometric methods like Parallel Factor Analysis (PARAFAC). This allows for the deconvolution of the overlapping spectral signatures of different fluorophores in the mixture, enabling the identification and quantification of individual PAHs.^[7] 11H-Benzo[b]fluorene is used as a reference standard to validate the model and quantify its presence in the unknown samples.

Workflow for PAH Analysis using EEM Spectroscopy

[Click to download full resolution via product page](#)

Workflow for EEM-based PAH analysis.

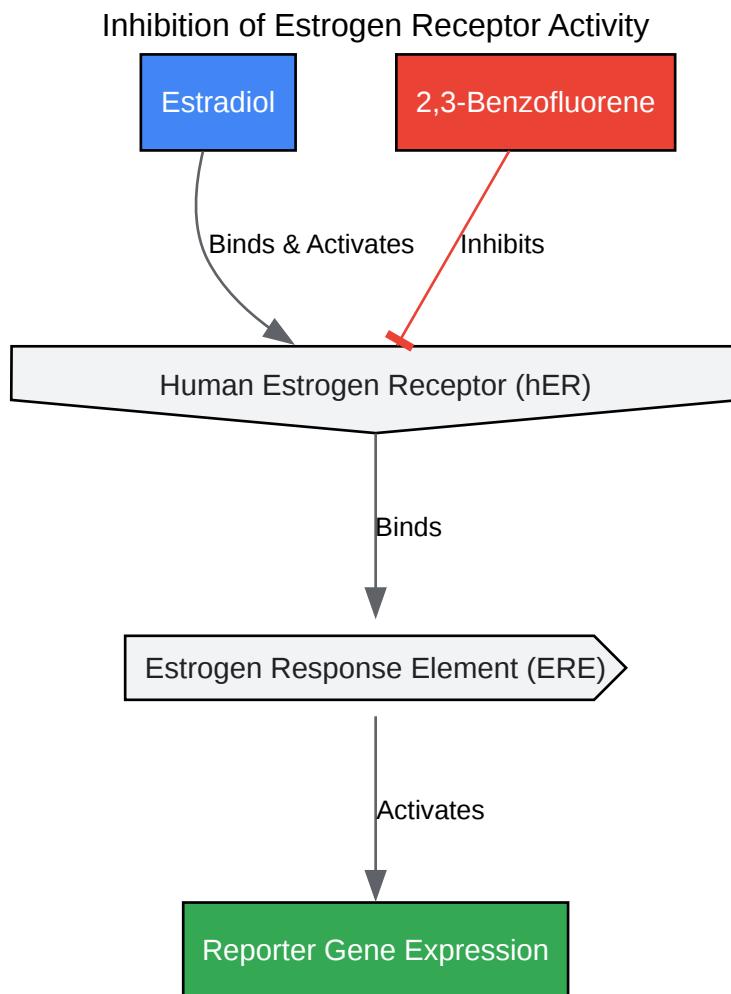
Real-Time Aerosol Mass Spectrometry

11H-Benzo[b]fluorene is utilized as a standard for the detection of particle-bound PAHs using real-time aerosol mass spectrometry (AMS).^{[2][8]} This technique provides real-time quantitative data on the size and chemical composition of non-refractory sub-micron aerosol particles.

Methodology:

- **Aerosol Sampling:** Ambient air is drawn into the AMS instrument through an aerodynamic lens that focuses the particles into a narrow beam.

- Particle Sizing: The particles are accelerated, and their velocity is measured to determine their aerodynamic diameter.
- Vaporization and Ionization: The sized particles impact a heated surface (around 600°C) and are flash vaporized. The resulting gas molecules are then ionized, typically by electron impact.
- Mass Analysis: The ions are analyzed by a mass spectrometer (often a time-of-flight, ToF, analyzer) to provide a mass spectrum of the chemical components of the original particles.
- Standardization: A standard containing 11H-Benzo[b]fluorene can be aerosolized and introduced into the AMS to determine its fragmentation pattern and ionization efficiency. This information is crucial for the accurate identification and quantification of this and other structurally similar PAHs in ambient aerosol samples.


Biological Activity: Inhibition of Estradiol-Dependent Reporter Activity

Research has shown that 11H-Benzo[b]fluorene can inhibit estradiol-dependent reporter activity in yeast-based assays.^[7] These assays are commonly used to screen for compounds that can interfere with the estrogen signaling pathway.

Mechanism of Action (Simplified):

- Yeast Reporter System: The yeast cells are genetically engineered to express the human estrogen receptor (hER). They also contain a reporter gene (e.g., lacZ, which codes for β -galactosidase) under the control of an estrogen-responsive element (ERE).
- Estrogen Activation: When estradiol (a natural estrogen) is introduced, it binds to the hER. The activated hER-estradiol complex then binds to the ERE, initiating the transcription of the reporter gene.
- Inhibition by 11H-Benzo[b]fluorene: 11H-Benzo[b]fluorene can interfere with this process. While the exact mechanism of inhibition by this specific compound requires further elucidation, it likely involves binding to the estrogen receptor, thereby preventing or reducing

the binding of estradiol and the subsequent activation of the reporter gene. This leads to a measurable decrease in the reporter signal (e.g., reduced β -galactosidase activity).

[Click to download full resolution via product page](#)

Inhibition of the estrogen signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Excitation-emission matrix fluorescence spectroscopy in conjunction with multiway analysis for PAH detection in complex matrices - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aerosol mass spectrometer [chem.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of known polycyclic aromatic hydrocarbons and pesticides in complex mixtures using fluorescence excitation-emission matrices and parallel factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cires1.colorado.edu [cires1.colorado.edu]
- To cite this document: BenchChem. [A Technical Guide to 11H-Benzo[b]fluorene (2,3-Benzofluorene)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165485#2-3-benzofluorene-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com